Cas no 1806476-05-0 (2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one)

2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one
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- Inchi: 1S/C10H9BrF2OS/c1-5(11)9(14)7-4-6(10(12)13)2-3-8(7)15/h2-5,10,15H,1H3
- InChI Key: VGWISEVIQQYVRB-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C(=CC=C(C(F)F)C=1)S)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 238
- Topological Polar Surface Area: 18.1
- XLogP3: 3.6
2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013025060-500mg |
2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one |
1806476-05-0 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
Alichem | A013025060-1g |
2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one |
1806476-05-0 | 97% | 1g |
1,445.30 USD | 2021-06-24 | |
Alichem | A013025060-250mg |
2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one |
1806476-05-0 | 97% | 250mg |
480.00 USD | 2021-06-24 |
2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one Related Literature
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on 2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one
Comprehensive Overview of 2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one (CAS No. 1806476-05-0)
2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one (CAS No. 1806476-05-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substituent and a difluoromethyl group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and interact with biological targets.
The compound's mercaptophenyl moiety enhances its reactivity, enabling it to participate in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel therapeutics. Additionally, the presence of the difluoromethyl group introduces metabolic stability, a feature highly sought after in modern medicinal chemistry to improve drug half-lives.
In recent years, the demand for fluorinated compounds like 2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one has surged due to their role in addressing global challenges such as antimicrobial resistance and crop protection. Fluorine incorporation is known to enhance bioavailability and binding affinity, making this compound a subject of intense study in both academic and industrial settings. Its CAS No. 1806476-05-0 is frequently searched in chemical databases, reflecting its growing relevance.
From a synthetic perspective, the compound's propan-1-one backbone offers versatility in derivatization, allowing chemists to explore a wide range of functional group transformations. This adaptability is crucial for optimizing lead compounds in drug development pipelines. Moreover, its thiol (-SH) group provides a handle for further modifications, such as conjugation with peptides or polymers, expanding its utility in bioconjugation and materials science.
Environmental and regulatory considerations also play a role in the compound's application. Researchers are increasingly focused on green chemistry principles, seeking to minimize waste and improve synthetic efficiency. 2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one can be synthesized using catalytic methods, reducing the need for hazardous reagents and aligning with sustainable practices. This aligns with the broader industry shift toward eco-friendly methodologies.
In summary, 2-Bromo-1-(5-(difluoromethyl)-2-mercaptophenyl)propan-1-one (CAS No. 1806476-05-0) represents a multifaceted tool for researchers. Its structural features, combined with its potential in drug discovery and agrochemical innovation, make it a compound of enduring interest. As the scientific community continues to explore its applications, this molecule is poised to contribute significantly to advancements in chemistry and biology.
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